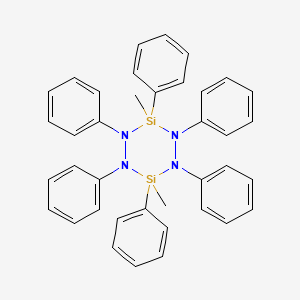![molecular formula C13H13ClN2 B11948150 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline CAS No. 92733-83-0](/img/structure/B11948150.png)
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group attached to the benzene ring and a pyridinyl group attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroaniline with 2-(2-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki-Miyaura coupling, where 3-chloroaniline is coupled with 2-(2-pyridinyl)ethyl boronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反应分析
Types of Reactions
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of the compound can yield amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and pyridinyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-chloro-N-[2-(2-pyridinyl)ethyl]-1-propanesulfonamide: Similar structure with a sulfonamide group instead of an aniline group.
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide: Contains a benzamide group instead of an aniline group.
Uniqueness
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline is unique due to the combination of its chloro and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
92733-83-0 |
|---|---|
分子式 |
C13H13ClN2 |
分子量 |
232.71 g/mol |
IUPAC 名称 |
3-chloro-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C13H13ClN2/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12/h1-6,8,10,16H,7,9H2 |
InChI 键 |
MIVSCJLFCYLECS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCNC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)

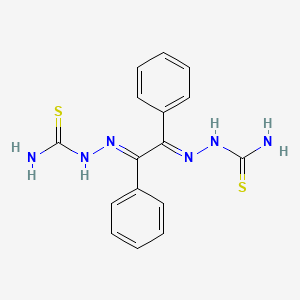
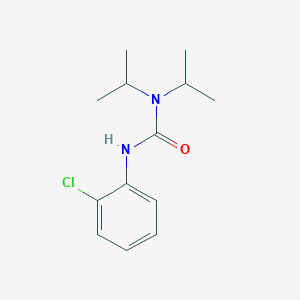
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
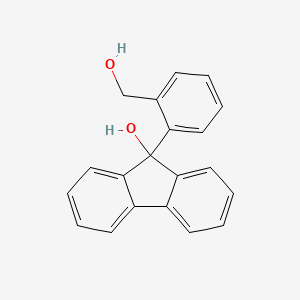

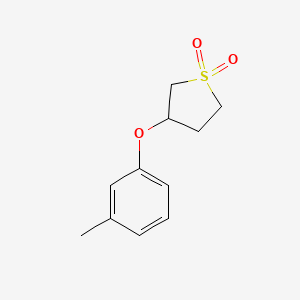

![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
